Cas no 84699-93-4 (Cholest-7-en-6-one,3,22-bis(a-D-galactopyranosyloxy)-2,14,20,25-tetrahydroxy-,(2b,3b,5b,22R)- (9CI))

Cholest-7-en-6-one,3,22-bis(a-D-galactopyranosyloxy)-2,14,20,25-tetrahydroxy-,(2b,3b,5b,22R)- (9CI) structure
84699-93-4 structure
Product Name:Cholest-7-en-6-one,3,22-bis(a-D-galactopyranosyloxy)-2,14,20,25-tetrahydroxy-,(2b,3b,5b,22R)- (9CI)
CAS-nummer:84699-93-4
MF:C39H64O17
MW:804.915274620056
CID:725600
PubChem ID:196289
Update Time:2025-04-19

Cholest-7-en-6-one,3,22-bis(a-D-galactopyranosyloxy)-2,14,20,25-tetrahydroxy-,(2b,3b,5b,22R)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Cholest-7-en-6-one,3,22-bis(a-D-galactopyranosyloxy)-2,14,20,25-tetrahydroxy-,(2b,3b,5b,22R)- (9CI)
    • SILENOSIDE
    • silenoside B
    • 3-O-B-D-galactopyranosyl(1->2)-B-D-glucuronopyranosyl-3B,16alpha-dihydroxy-23-oxo-olean-12-en-28-oicacid-28-O-B-D-xylopyranosyl(1->4)-(B-D-glucopyranosyl(1->2))-alpha-L-rhamnopyranosyl(1->2)-B-D-fucopyranoside
    • DTXSID501005002
    • 84699-93-4
    • 3-(Hexopyranosyloxy)-2,14,20,25-tetrahydroxy-6-oxocholest-7-en-22-yl hexopyranoside
    • (2S,3R,5R,9R,10R,13R,17S)-17-[(2R,3R)-2,6-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
    • Inchi: 1S/C39H64O17/c1-35(2,50)9-8-26(56-34-32(49)30(47)28(45)24(16-41)55-34)38(5,51)25-7-11-39(52)18-12-20(42)19-13-22(53-33-31(48)29(46)27(44)23(15-40)54-33)21(43)14-36(19,3)17(18)6-10-37(25,39)4/h12,17,19,21-34,40-41,43-52H,6-11,13-16H2,1-5H3/t17-,19-,21-,22+,23+,24+,25-,26+,27-,28-,29-,30-,31+,32+,33-,34+,36+,37+,38+,39?/m0/s1
    • InChI-sleutel: YVHRNKWYKHUPFK-PTBVRURDSA-N
    • LACHT: OC12CC[C@H]([C@](C)([C@@H](CCC(C)(C)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@@H](CO)O3)O)O)O)O)[C@@]1(C)CC[C@H]1C2=CC([C@@H]2C[C@H]([C@H](C[C@]12C)O)O[C@@H]1[C@@H]([C@H]([C@H]([C@@H](CO)O1)O)O)O)=O

Berekende eigenschappen

  • Exacte massa: 804.414
  • Monoisotopische massa: 804.414
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 12
  • Aantal waterstofbondacceptatoren: 17
  • Zware atoomtelling: 56
  • Aantal draaibare bindingen: 11
  • Complexiteit: 1460
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 19
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -2.7
  • Topologisch pooloppervlak: 297Ų

Experimentele eigenschappen

  • Dichtheid: 1.48
  • Kookpunt: 1032.4°C at 760 mmHg
  • Vlampunt: 309.9°C
  • Brekindex: 1.638
Aanbevolen leveranciers
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD
Zhejiang Brunova Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
NewCan Biotech Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
NewCan Biotech Limited
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.